molecular formula C16H29ClN2O4 B12404860 Oseltamivir-d5 (hydrochloride)

Oseltamivir-d5 (hydrochloride)

Cat. No.: B12404860
M. Wt: 353.89 g/mol
InChI Key: OHEGLAHLLCJYPX-DPDNDPGGSA-N
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Description

Oseltamivir-d5 (hydrochloride) is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The compound is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase enzyme, preventing the virus from spreading within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oseltamivir-d5 (hydrochloride) involves the incorporation of deuterium atoms into the oseltamivir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the ester aminolysis reaction, where oseltamivir carboxamides are synthesized with amino acids .

Industrial Production Methods

Industrial production of oseltamivir-d5 (hydrochloride) typically involves the use of commercially available valienamine as a starting material. The process is designed to be rapid and economical, allowing for mass production of the compound .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-d5 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of oseltamivir, which can have different pharmacological properties .

Scientific Research Applications

Oseltamivir-d5 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of oseltamivir.

    Biology: Employed in biological studies to understand the mechanism of action of neuraminidase inhibitors.

    Medicine: Used in clinical research to develop new antiviral therapies and improve existing treatments.

    Industry: Applied in the pharmaceutical industry for the production of antiviral medications

Mechanism of Action

Oseltamivir-d5 (hydrochloride) exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir-d5 (hydrochloride) prevents the virus from spreading within the body, thereby reducing the severity and duration of influenza symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oseltamivir-d5 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This makes it a valuable tool in research and development of antiviral therapies .

Properties

Molecular Formula

C16H29ClN2O4

Molecular Weight

353.89 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i3D3,7D2;

InChI Key

OHEGLAHLLCJYPX-DPDNDPGGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC.Cl

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl

Origin of Product

United States

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